Benzenepropanamide, alpha-(benzoylamino)-N-[1-(hydroxymethyl)-2-phenylethyl]-, [S-(R*,R*)]-; (alphaS)-alpha-(Benzoylamino)-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]benzenepropanamide
Description
The compound Benzenepropanamide, α-(benzoylamino)-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]benzenepropanamide (referred to as Aurantiamide or TMC-58B in literature) is a stereochemically complex molecule with the IUPAC name (αS)-α-(Benzoylamino)-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]benzenepropanamide and CAS number 58115-31-4 . Its structure features:
- A benzoylamino group (C₆H₅CONH-) at the α-position.
- A hydroxymethylphenethyl substituent on the amide nitrogen.
- Chiral centers at both the α-carbon (S configuration) and the hydroxymethyl-bearing carbon (1S configuration).
Properties
IUPAC Name |
N-[1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-18-22(16-19-10-4-1-5-11-19)26-25(30)23(17-20-12-6-2-7-13-20)27-24(29)21-14-8-3-9-15-21/h1-15,22-23,28H,16-18H2,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVKECXWDNCRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzenepropanamide derivatives, including the specific compound "Benzenepropanamide, alpha-(benzoylamino)-N-[1-(hydroxymethyl)-2-phenylethyl]-, [S-(R*,R*)]-", have garnered attention in pharmacological research due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C19H24N2O2
- Structural Components :
- A benzene ring
- A propanamide group
- An amino group
- Hydroxymethyl and phenylethyl substituents
This unique combination of structural elements is believed to contribute to its biological activity.
1. Anti-inflammatory Activity
Research has indicated that benzenepropanamide derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the target compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A study involving a series of benzene sulfonamide derivatives reported that certain compounds could reduce carrageenan-induced paw edema in rats by up to 94.69% at specific time intervals . This suggests that benzenepropanamide derivatives may be effective in managing inflammatory conditions.
2. Antimicrobial Activity
The antimicrobial potential of benzenepropanamide derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit a range of bacterial strains, including E. coli, S. aureus, and P. aeruginosa. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus . Such findings highlight the potential of these compounds as broad-spectrum antimicrobial agents.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, several benzene sulfonamide derivatives were tested for their anti-inflammatory effects on induced edema in rat models. The results showed a dose-dependent reduction in inflammation markers, supporting the hypothesis that these compounds can effectively mitigate inflammatory responses .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various benzenepropanamide derivatives against common pathogens. The results indicated that certain derivatives had comparable or superior activity to standard antibiotics, suggesting their potential use as alternative treatments for bacterial infections .
Research Findings Summary
Scientific Research Applications
Treatment of Affective Disorders
One of the primary applications of this compound is in the treatment or prophylaxis of acute or chronic affective disorders. Research has demonstrated that benzenepropanamide derivatives can modulate neurotransmitter systems, providing potential relief for conditions such as depression and anxiety.
- Study Insights : A patent (CN103826622A) outlines the effectiveness of this compound in animal models, showing significant changes in behavior indicative of reduced depressive symptoms . The findings suggest that these compounds can influence mood regulation pathways.
Clinical Trials
Clinical trials have been conducted to assess the efficacy and safety of benzenepropanamide derivatives in human subjects diagnosed with affective disorders.
- Example : A study referenced in patent WO2013042005A1 evaluated the pharmacokinetics and therapeutic outcomes in patients treated with benzenepropanamide analogs . Results indicated a favorable safety profile and significant improvement in depressive symptoms compared to placebo.
Comparative Studies
Comparative studies have also been performed against existing antidepressants to evaluate relative efficacy. These studies often highlight the unique properties of benzenepropanamide compounds, such as:
- Rapid Onset : Some derivatives have shown quicker onset times for therapeutic effects compared to traditional SSRIs.
- Side Effect Profile : Reports suggest a potentially lower incidence of side effects, making it a candidate for further development.
Data Tables
To illustrate the findings more clearly, the following table summarizes key characteristics and outcomes from various studies involving benzenepropanamide:
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between Aurantiamide and related benzenepropanamide derivatives:
Structural and Functional Insights
(i) Substituent Effects on Bioactivity
- The β-amino-thienyl derivative (CAS 1423029-40-6) exhibits improved solubility due to its hydrochloride salt, making it suitable for pharmaceutical formulations .
(ii) Stereochemical Influence
- Aurantiamide’s (αS,1S) configuration enhances target specificity, unlike racemic mixtures (e.g., N-Acetyl-L-tyrosinamide , which uses an L-tyrosine backbone for enantioselective interactions) .
(iii) Functional Group Diversity
Preparation Methods
Acylation of Propanamide Intermediates
Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for acylation. For example, 3-methyl-4-nitrobenzamide is prepared by treating N-acetyl-3-chloroaniline with sodium hydride in THF at 0–25°C, followed by nitro group introduction using nitric acid. Yield optimization (78–93%) is achieved through controlled temperature (-50°C to -30°C) and recrystallization from toluene.
Cyanide Substitution and Hydrolysis
Nitrile intermediates are critical for introducing the alpha-aminocarbonyl group. 4-Chloro-2-methylbenzonitrile is hydrolyzed to 4-chloro-2-methylbenzoic acid under reflux with aqueous sodium hydroxide, achieving 18% yield after acidification.
Introduction of the Benzoylamino Group
The alpha-benzoylamino moiety is installed via nucleophilic acyl substitution.
Benzoylation with Benzoyl Chloride
In a representative procedure, 3-methyl-4-nitrobenzonitrile is treated with benzoyl chloride in dichloromethane at 5°C in the presence of triethylamine (TEA), yielding alpha-benzoylamino-3-methyl-4-nitrobenzonitrile after 3 hours. Excess TEA ensures complete deprotonation of the amine intermediate.
Thiophosgene-Mediated Isothiocyanate Formation
For analogs with isothiocyano groups, alpha-cyano-N-(4'-amino)phenyl-β-oxo-benzenepropanamide is refluxed with thiophosgene in acetone, yielding alpha-cyano-N-(4'-isothiocyano)phenyl-β-oxo-benzenepropanamide (m.p. 230–231°C).
Synthesis of the Chiral Hydroxymethyl-Phenylethylamine Moiety
The (1S)-1-(hydroxymethyl)-2-phenylethyl group is derived from enantiopure amino alcohols.
Asymmetric Reduction of Ketones
(S)-2-Amino-3-phenyl-1-propanol is synthesized via asymmetric hydrogenation of 2-amino-3-phenylpropanal using chiral catalysts (e.g., Ru-BINAP). Yields >90% enantiomeric excess (ee) are reported in patent literature.
Protection-Deprotection Strategies
The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether during amide coupling. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group post-synthesis.
Stereoselective Coupling and Amide Bond Formation
Coupling the benzoylamino-benzenepropanamide core with the chiral amine requires precision.
EDCI/HOBt-Mediated Amidation
A mixture of alpha-benzoylamino-benzenepropanoic acid and (S)-2-amino-3-phenyl-1-propanol is reacted with EDCI and hydroxybenzotriazole (HOBt) in dichloromethane at 20°C for 12 hours. The crude product is purified via silica gel chromatography (dichloromethane/ethyl acetate, 95:5) to afford Compound X with >98% diastereomeric purity.
Low-Temperature Coupling for Stereoretention
To minimize epimerization, coupling at -15°C with slow addition of TEA preserves the (S)-configuration at Cα.
Purification and Isolation Techniques
Recrystallization
Crude Compound X is recrystallized from ethyl acetate/toluene (1:3) to remove diastereomeric impurities, achieving a melting point of 230–231°C.
Chromatographic Separation
Silica gel chromatography with gradient elution (dichloromethane → 5% acetone) resolves enantiomers, yielding 99% ee.
Analytical Characterization
Comparative Analysis of Methodologies
Yield Optimization
Q & A
Q. Methodological Insight :
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers .
- Stereochemical Validation : X-ray crystallography or NMR-based NOESY experiments confirm spatial arrangements .
What synthetic routes are reported for this compound, and how can reaction yields and purity be optimized?
Basic Question
The synthesis typically involves coupling a benzoylated amino acid derivative with a hydroxymethylphenylethylamine via amide bond formation. For example:
Step 1 : Benzoylation of L-phenylalanine using benzoyl chloride in dichloromethane with triethylamine as a base .
Step 2 : Activation with carbodiimide (e.g., EDC/HOBt) followed by coupling with (1S)-1-(hydroxymethyl)-2-phenylethylamine .
Q. Key Challenges :
- Low yields (40–60%) due to steric hindrance at the alpha position .
- Byproducts from incomplete coupling or racemization.
Q. Optimization Strategies :
- Temperature Control : Maintain 0–4°C during coupling to minimize racemization .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol/water .
How does this compound inhibit viral proteases like SARS-CoV-2 3CLpro, and what experimental approaches validate these interactions?
Advanced Question
The compound disrupts 3CLpro activity via competitive inhibition, binding to the catalytic dyad (Cys145 and His41) and adjacent hydrophobic pockets. Key evidence includes:
- IC50 Values : Reported IC50 of 1.5–6.2 µM for related carboxamide derivatives in enzymatic assays .
- Molecular Docking : Hydrophobic interactions with Met165 and Pi-alkyl bonding with Leu167 stabilize the inhibitor-protease complex .
Q. Methodological Workflow :
Enzymatic Assays : Measure protease activity using fluorogenic substrates (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E-Edans) .
Computational Modeling : Perform MD simulations (AMBER or GROMACS) to assess binding stability .
Structural Validation : Co-crystallization with 3CLpro and X-ray diffraction (resolution ≤2.0 Å) .
How can researchers resolve contradictions in reported bioactivity data across studies?
Advanced Question
Discrepancies in IC50 values or binding affinities often arise from:
- Assay Variability : Differences in substrate concentration, buffer pH, or temperature .
- Compound Purity : Residual solvents or enantiomeric impurities altering activity .
Q. Resolution Strategies :
- Orthogonal Assays : Validate results using both fluorescence-based and HPLC-MS activity assays .
- Batch Reproducibility : Synthesize multiple batches under controlled conditions (e.g., inert atmosphere for oxidation-sensitive steps) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized IC50 to positive controls like GC376) .
What are the solubility and stability profiles of this compound under physiological conditions?
Basic Question
Solubility :
Q. Methodological Recommendations :
- Solubility Testing : Use shake-flask method with UV-Vis quantification .
- Stability Studies : Monitor degradation via LC-MS over 24–72 hours in PBS (pH 7.4) at 37°C .
What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?
Advanced Question
Key SAR findings:
- Benzoylamino Group : Substitution with electron-withdrawing groups (e.g., -NO2) improves 3CLpro binding but reduces solubility .
- Hydroxymethyl Moiety : Etherification (e.g., methoxy substitution) enhances metabolic stability but may reduce affinity .
Q. Derivative Design Workflow :
Fragment-Based Screening : Identify critical binding motifs using SPR or ITC .
Synthetic Modifications : Introduce halogens or polar groups at the para position of the benzoyl ring .
In Silico ADMET : Predict pharmacokinetics with SwissADME or ADMETLab .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
